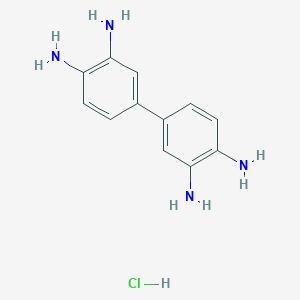

(1,1'-Biphenyl)-3,3',4,4'-tetramine hydrochloride

Vue d'ensemble

Description

Il a été initialement identifié comme un inhibiteur de la protéine kinase C, une famille d'enzymes qui jouent un rôle crucial dans la régulation de divers processus cellulaires tels que la croissance, la différenciation et l'apoptose . CGP 41251 a montré un potentiel en tant qu'agent anticancéreux en raison de sa capacité à inhiber plusieurs protéines kinases impliquées dans la croissance tumorale et l'angiogenèse .

Méthodes De Préparation

CGP 41251 est un dérivé de la staurosporine, un alcaloïde isolé de la bactérie Streptomyces staurosporeus . La synthèse de CGP 41251 implique plusieurs étapes, notamment la modification de la structure de la staurosporine afin d'améliorer sa sélectivité et son efficacité en tant qu'inhibiteur de protéine kinase. Les méthodes de production industrielles pour CGP 41251 impliquent une fermentation à grande échelle de Streptomyces staurosporeus, suivie de l'extraction et de la purification du composé .

Analyse Des Réactions Chimiques

CGP 41251 subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants tels que le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium . Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation de CGP 41251 peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut entraîner la formation de produits déshydroxylés .

Applications De Recherche Scientifique

Anticancer Research

CGP 41251 has emerged as a promising candidate in cancer research due to its ability to inhibit multiple protein kinases involved in tumor growth and angiogenesis. Initially identified as an inhibitor of protein kinase C (PKC), it plays a crucial role in regulating cellular processes such as growth and apoptosis.

Key Findings:

- Mechanism of Action: CGP 41251 targets various kinases that are pivotal in cancer progression. By inhibiting these enzymes, it may reduce tumor proliferation and metastasis.

- Case Studies: Research indicates that CGP 41251 effectively reduces the viability of cancer cells in vitro and shows potential for further development into therapeutic agents .

Immunohistochemistry

Another significant application of CGP 41251 is in the field of immunohistochemistry (IHC). It serves as a substrate for peroxidase enzymes, facilitating the visualization of specific proteins within tissue samples.

Applications in IHC:

- Detection of Biomarkers: CGP 41251 is utilized to detect hydrogen peroxide in various biological samples, enhancing the sensitivity of IHC assays .

- Research Studies: It has been successfully applied in the immunocytochemistry of muscle-derived stem cells (MDSCs) and other tissues, allowing researchers to study cellular behavior and differentiation pathways .

While CGP 41251 shows promise in various applications, safety considerations are paramount due to its toxicity profile. It is classified as dangerous if inhaled or ingested and can irritate skin and eyes . Proper safety protocols must be adhered to when handling this compound.

Mécanisme D'action

The mechanism of action of CGP 41251 involves the inhibition of multiple protein kinases, including protein kinase C, vascular endothelial growth factor receptor, and fms-related tyrosine kinase 3 . By inhibiting these kinases, CGP 41251 disrupts the signaling pathways that regulate cell growth, differentiation, and survival . This leads to the inhibition of tumor growth and angiogenesis, making CGP 41251 a promising anticancer agent . Additionally, CGP 41251 has been shown to upregulate the expression of endothelial nitric oxide synthase, which plays a role in vascular homeostasis .

Comparaison Avec Des Composés Similaires

CGP 41251 est similaire à d'autres inhibiteurs de protéine kinase, tels que la staurosporine, l'UCN-01 et le flavopiridol . CGP 41251 est unique en sa capacité à inhiber sélectivement plusieurs protéines kinases impliquées dans la croissance tumorale et l'angiogenèse . Contrairement à la staurosporine, qui est un inhibiteur non sélectif, CGP 41251 présente un degré de sélectivité plus élevé pour la protéine kinase C et d'autres kinases . Cette sélectivité fait de CGP 41251 un agent anticancéreux plus puissant et plus efficace que d'autres composés similaires .

Activité Biologique

(1,1'-Biphenyl)-3,3',4,4'-tetramine hydrochloride, commonly referred to as benzidine hydrochloride, is a chemical compound that has garnered attention due to its biological activity and potential health implications. This article provides a comprehensive overview of its biological activity, including pharmacological effects, toxicity, and relevant case studies.

- Molecular Formula : C12H12N2·2HCl

- Molecular Weight : 257.16 g/mol

- Solubility : Soluble in water and ethanol

- Appearance : Crystalline solid

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Carcinogenic Potential : Benzidine and its derivatives are classified as potential human carcinogens. Studies have shown that exposure to benzidine can lead to the development of bladder cancer due to its mutagenic properties . The compound's ability to form DNA adducts is a significant mechanism underlying its carcinogenicity.

- Immunotoxicity : Research indicates that benzidine can adversely affect the immune system. It has been shown to alter lymphocyte function and cytokine production in animal models . This immunotoxicity raises concerns about the long-term health effects of exposure in occupational settings.

- Genotoxicity : Benzidine is known for its genotoxic effects, which include DNA damage and chromosomal aberrations. Studies have demonstrated that it induces oxidative stress and DNA strand breaks in various cell lines .

Case Studies

-

Occupational Exposure and Health Outcomes :

A study involving workers in the dye industry highlighted a significant correlation between benzidine exposure and increased incidence of bladder cancer. The cohort showed a higher prevalence of urothelial carcinoma compared to the general population . -

Animal Studies on Toxicity :

In rodent models, administration of benzidine resulted in dose-dependent tumor formation in the bladder. Histopathological examinations revealed transitional cell carcinoma as a common outcome following prolonged exposure .

Pharmacological Activities

The pharmacological activities associated with this compound include:

- Antimicrobial Activity : Some studies suggest that benzidine derivatives exhibit antimicrobial properties against various pathogens; however, these findings are overshadowed by the compound's toxicity profile .

- Antioxidant Activity : Certain derivatives have been investigated for their antioxidant capabilities, which may counteract some of the oxidative stress induced by benzidine itself. However, these effects are not well characterized and require further research .

Toxicological Profile

The toxicological profile of benzidine highlights several critical health risks:

| Health Effect | Description |

|---|---|

| Carcinogenicity | Classified as a Group 1 carcinogen by IARC |

| Genotoxicity | Induces DNA damage and chromosomal alterations |

| Immunotoxicity | Alters immune responses and cytokine production |

| Acute Toxicity | Causes irritation to skin and mucous membranes |

Propriétés

IUPAC Name |

4-(3,4-diaminophenyl)benzene-1,2-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4.ClH/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8;/h1-6H,13-16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVFGMHZJTRXVMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)N)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00172478 | |

| Record name | (1,1'-Biphenyl)-3,3',4,4'-tetramine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19010-26-5, 7411-49-6 | |

| Record name | [1,1′-Biphenyl]-3,3′,4,4′-tetramine, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19010-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3′-Diaminobenzidine tetrahydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7411-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-3,3',4,4'-tetramine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019010265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-Diaminobenzidine-4HCl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75650 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1,1'-Biphenyl)-3,3',4,4'-tetramine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,1'-biphenyl]-3,3',4,4'-tetramine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.